molecular formula C14H16ClN3O3 B15118028 Ethyl 4-(6-chloro-1,3-benzoxazol-2-yl)piperazine-1-carboxylate

Ethyl 4-(6-chloro-1,3-benzoxazol-2-yl)piperazine-1-carboxylate

Cat. No.: B15118028
M. Wt: 309.75 g/mol
InChI Key: JHBOXXBNCLLIQK-UHFFFAOYSA-N
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Description

Ethyl 4-(6-chloro-1,3-benzoxazol-2-yl)piperazine-1-carboxylate is a synthetic organic compound that belongs to the class of benzoxazole derivatives. Benzoxazole derivatives are known for their wide range of biological activities, including antibacterial, antifungal, anticancer, and anti-inflammatory properties

Preparation Methods

The synthesis of Ethyl 4-(6-chloro-1,3-benzoxazol-2-yl)piperazine-1-carboxylate typically involves the following steps:

    Formation of the Benzoxazole Ring: The benzoxazole ring is synthesized by reacting 2-aminophenol with a suitable carboxylic acid derivative under acidic conditions.

    Chlorination: The benzoxazole derivative is then chlorinated using a chlorinating agent such as thionyl chloride or phosphorus pentachloride.

    Piperazine Introduction: The chlorinated benzoxazole is reacted with piperazine to introduce the piperazine moiety.

    Esterification: Finally, the compound is esterified with ethyl chloroformate to form the ethyl ester derivative

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.

Chemical Reactions Analysis

Ethyl 4-(6-chloro-1,3-benzoxazol-2-yl)piperazine-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro group, using nucleophiles such as amines or thiols.

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to form the corresponding carboxylic acid

Scientific Research Applications

Ethyl 4-(6-chloro-1,3-benzoxazol-2-yl)piperazine-1-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 4-(6-chloro-1,3-benzoxazol-2-yl)piperazine-1-carboxylate involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Ethyl 4-(6-chloro-1,3-benzoxazol-2-yl)piperazine-1-carboxylate can be compared with other benzoxazole derivatives such as:

    Ethyl 4-(6-fluoro-1,3-benzoxazol-2-yl)piperazine-1-carboxylate: Similar structure but with a fluorine atom instead of chlorine, which may alter its biological activity.

    Ethyl 4-(6-methyl-1,3-benzoxazol-2-yl)piperazine-1-carboxylate: Contains a methyl group, which can affect its pharmacokinetic properties.

    Ethyl 4-(6-nitro-1,3-benzoxazol-2-yl)piperazine-1-carboxylate: The nitro group can enhance its antibacterial activity but may also increase toxicity .

This compound stands out due to its unique combination of a chloro group and piperazine moiety, which contributes to its distinct biological activities and potential therapeutic applications.

Properties

Molecular Formula

C14H16ClN3O3

Molecular Weight

309.75 g/mol

IUPAC Name

ethyl 4-(6-chloro-1,3-benzoxazol-2-yl)piperazine-1-carboxylate

InChI

InChI=1S/C14H16ClN3O3/c1-2-20-14(19)18-7-5-17(6-8-18)13-16-11-4-3-10(15)9-12(11)21-13/h3-4,9H,2,5-8H2,1H3

InChI Key

JHBOXXBNCLLIQK-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)N1CCN(CC1)C2=NC3=C(O2)C=C(C=C3)Cl

Origin of Product

United States

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